molecular formula C22H18FN5O3S B2423286 ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 893936-70-4

ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2423286
CAS No.: 893936-70-4
M. Wt: 451.48
InChI Key: DLDDTZDTYLEORV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound. It is part of a family of compounds known for their varied applications in scientific research, particularly in fields like chemistry, biology, and medicine. This compound exhibits interesting chemical properties that make it valuable for various synthetic and medicinal applications.

Properties

IUPAC Name

ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3S/c1-2-31-22(30)16-5-3-4-6-18(16)27-19(29)12-32-21-17-11-26-28(20(17)24-13-25-21)15-9-7-14(23)8-10-15/h3-11,13H,2,12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDDTZDTYLEORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via a cyclocondensation reaction between 4-fluorophenylhydrazine and ethyl acetoacetate. Under acidic conditions (HCl, ethanol, reflux, 8–12 hours), this reaction proceeds through initial hydrazone formation followed by intramolecular cyclization to yield 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Subsequent chlorination using phosphorus oxychloride (POCl₃, 110°C, 4 hours) generates the 4-chloro intermediate, a critical precursor for nucleophilic substitution reactions.

Key Reaction Parameters

  • Temperature: 78–110°C
  • Catalyst: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency
  • Yield: 68–72% after recrystallization from ethanol

Amidation with Benzoate Ester

The final amidation couples the thioether-bearing intermediate with ethyl 2-aminobenzoate. Activation of the carboxylic acid group (from hydrolyzed thioacetic acid) is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DCM. The reaction proceeds at 0°C → 25°C over 24 hours, with triethylamine (TEA) as a proton scavenger.

Yield Optimization Data

Coupling Agent Temperature (°C) Time (h) Yield (%)
EDCI/HOBt 0 → 25 24 85
DCC/DMAP 25 48 72
HATU -10 → 10 12 88

Optimization of Reaction Parameters

Solvent Effects on Cyclization

Polar aprotic solvents significantly enhance cyclization kinetics. Comparative studies reveal:

Solvent Screening Results

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 6 78
DMSO 46.7 5 82
Ethanol 24.3 12 65

Catalytic Acceleration

The addition of 5 mol% ZnCl₂ reduces cyclization time by 40% while maintaining yields >70%. Microwave-assisted synthesis (150 W, 100°C) further decreases reaction time to 90 minutes with comparable efficiency.

Industrial Scale Production Considerations

Continuous Flow Synthesis

A three-stage continuous flow system demonstrates superior performance over batch processing:

Flow Reactor Parameters

Stage Residence Time (min) Temperature (°C)
Cyclization 45 110
Thioether formation 30 60
Amidation 120 25

This approach achieves 92% overall yield with 99.5% purity (HPLC), reducing solvent consumption by 60% compared to batch methods.

Comparative Analysis of Alternative Methodologies

Solid-Phase Synthesis

Immobilization of the pyrazolo[3,4-d]pyrimidine core on Wang resin enables iterative coupling steps. While this method simplifies purification (85% purity after cleavage), scalability remains limited due to resin loading capacity constraints.

Enzymatic Catalysis

Lipase-mediated amidation (Candida antarctica Lipase B) in ionic liquids ([BMIM][BF₄]) provides an eco-friendly alternative, achieving 78% yield under mild conditions (35°C, pH 7.0). However, enzyme cost and recyclability hinder industrial adoption.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

  • Oxidation: : Transformation into corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of functional groups such as nitro or carbonyl.

  • Substitution: : Nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. Conditions such as temperature, pH, and solvent choice play a critical role in the reaction outcomes.

Major Products Formed from These Reactions

The major products formed from these reactions vary depending on the specific reaction pathway and conditions. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound's versatility.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate has been investigated for several applications:

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing the development of more complex molecules.

Biology

  • Biochemical Probes : Its interactions with biological systems make it a candidate for use as biochemical probes to study various cellular processes.

Medicine

  • Therapeutic Potential : Research has indicated potential anti-inflammatory and anticancer activities. Studies have focused on its mechanisms of action against specific cancer cell lines.

Industry

  • Novel Material Development : The compound is utilized in developing new materials and chemical processes due to its unique chemical properties.

Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation pathways.

Biochemical Probing

Another research effort highlighted the use of this compound as a biochemical probe to elucidate the role of certain proteins in signal transduction pathways. The findings indicated that the compound could effectively modulate protein interactions, thus providing insights into cellular signaling mechanisms.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. These interactions are often mediated by the compound's unique structure, which allows it to engage in specific molecular interactions.

Comparison with Similar Compounds

When compared with similar compounds, ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate stands out due to its distinctive chemical structure and reactivity. Similar compounds may include:

  • Ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

  • Mthis compound

These compounds share structural elements but differ in specific functional groups or substituents, leading to variations in their chemical behavior and applications.

This compound's uniqueness lies in its fluorine-substituted phenyl ring, which imparts distinct properties, such as altered electronic distribution and potentially enhanced biological activity.

Biological Activity

Ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

Structural Characteristics

The compound integrates several functional groups, including:

  • Ethyl ester
  • Acetamido group
  • 4-Fluorophenyl moiety

These structural components are believed to enhance its pharmacological profile by improving binding affinity to various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. These compounds primarily exert their effects through the inhibition of protein kinases involved in cancer progression. For instance, studies have shown that certain pyrazolo[3,4-d]pyrimidines can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1dMCF-71.74
1aHepG2Not specified
1eA549Not specified
1dPC-3Not specified

The presence of the pyrazolo[3,4-d]pyrimidine scaffold is critical for the anti-proliferative activity observed in these compounds. The mechanism often involves the inhibition of kinases such as Bcr-Abl, which is implicated in various leukemias.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit bacterial growth:

BacteriaActivityReference
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed

The dual activity against both cancer and bacterial infections is particularly advantageous in clinical settings where cancer patients are at higher risk for infections due to immunosuppression.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Antitumor Efficacy : A study reported that certain derivatives could reduce tumor volumes significantly in animal models by blocking specific kinase activities associated with cancer cell proliferation .
  • Antibacterial Properties : Investigations into the antibacterial effects revealed that some derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating potential for development as dual-action therapeutics .

Q & A

Q. What are the key steps for synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves three critical steps:

  • Pyrazolo[3,4-d]pyrimidine core formation : Cyclization of precursors like 4-fluorophenylhydrazine and ethyl acetoacetate under acidic/basic conditions .
  • Thioether linkage : Nucleophilic substitution with 2-chloroacetamide to introduce sulfur .
  • Amidation : Coupling with ethyl 4-aminobenzoate using EDCI/HOBt to finalize the structure . Optimization includes solvent selection (e.g., DMF for solubility), temperature control (reflux for cyclization), and catalysts (e.g., anhydrous K₂CO₃ for thioether formation) .

Q. Which analytical techniques validate the compound’s purity and structural integrity?

  • NMR spectroscopy confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
  • HPLC (≥95% purity) and mass spectrometry (m/z 467.47) ensure purity and molecular weight accuracy .

Advanced Research Questions

Q. How does the compound interact with kinase targets, and what experimental methods quantify binding affinity?

The pyrazolo[3,4-d]pyrimidine core inhibits kinases (e.g., EGFR or VEGFR) by competitively binding ATP pockets. Surface plasmon resonance (SPR) measures binding kinetics (e.g., KD values in nM range), while enzyme inhibition assays (IC₅₀) validate activity . Structural insights are obtained via X-ray crystallography of kinase-ligand complexes .

Q. What explains its dual anticancer and antibacterial activity, and how are these effects tested?

  • Anticancer : Kinase inhibition disrupts signaling pathways (e.g., MAPK/ERK) in cancer cells, validated via MTT assays (IC₅₀ ~10 µM) .
  • Antibacterial : Thioether and fluorophenyl groups disrupt bacterial membranes (tested via MIC assays against S. aureus and E. coli) . Dual activity may arise from hydrophobic interactions enhanced by fluorine .

Q. How can synthetic routes be scaled while maintaining yield and minimizing side products?

  • Continuous flow reactors improve heat/mass transfer for cyclization steps .
  • Design of Experiments (DOE) models variables (e.g., temperature, stoichiometry) to maximize yield (e.g., from 60% to 85%) .
  • Green chemistry approaches replace toxic solvents (e.g., ethanol instead of DCM) .

Data Analysis and Mechanistic Questions

Q. How should researchers resolve contradictions in reported molecular formulas (e.g., C22H18FN5O3S vs. C15H16FN3O2S)?

Cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis . Discrepancies may stem from incorrect precursor ratios or unaccounted counterions . Always reference PubChem (CID 75255393) or CAS No. 893936-78-2 for authoritative data .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved potency?

  • Fluorophenyl substitution : Enhances binding via hydrophobic interactions; replacing F with Cl reduces activity by 40% .
  • Thioether vs. sulfone : Oxidation to sulfone increases kinase selectivity but reduces solubility .
  • Ester vs. carboxylic acid : Hydrolysis of the ethyl ester improves cellular uptake but shortens half-life .

Experimental Design and Validation

Q. What controls and replicates are essential in biological assays to ensure reproducibility?

  • Positive controls : Use known kinase inhibitors (e.g., Gefitinib for EGFR) or antibiotics (e.g., Ciprofloxacin) .
  • Negative controls : Solvent-only treatments and inactive analogs (e.g., non-fluorinated derivatives) .
  • Triplicate replicates with ANOVA statistical analysis (p < 0.05) to confirm significance .

Q. How can researchers optimize reaction conditions to reduce toxic byproducts?

  • Catalyst screening : Pd/C for cleaner reductions vs. hazardous SnCl₂ .
  • Solvent recycling : Recover DMF via distillation to minimize waste .
  • In-line FTIR monitoring detects intermediates early, preventing side reactions .

Mechanistic and Computational Questions

Q. Which computational methods predict binding modes and pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) models interactions with kinase ATP pockets .
  • MD simulations (GROMACS) assess stability over 100-ns trajectories .
  • ADMET prediction (SwissADME) estimates logP (~3.5), solubility (<10 µM), and CYP450 inhibition risks .

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